tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate Bilastine Impurity 2 is an impurity of Bilastine.
Brand Name: Vulcanchem
CAS No.: 1181267-36-6
VCID: VC0192760
InChI: InChI=1S/C21H31N3O3/c1-5-26-15-14-24-18-9-7-6-8-17(18)22-19(24)16-10-12-23(13-11-16)20(25)27-21(2,3)4/h6-9,16H,5,10-15H2,1-4H3
SMILES: CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)C(=O)OC(C)(C)C
Molecular Formula: C21H31N3O3
Molecular Weight: 373.50

tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate

CAS No.: 1181267-36-6

Cat. No.: VC0192760

Molecular Formula: C21H31N3O3

Molecular Weight: 373.50

Purity: > 95%

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate - 1181267-36-6

Specification

CAS No. 1181267-36-6
Molecular Formula C21H31N3O3
Molecular Weight 373.50
IUPAC Name tert-butyl 4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidine-1-carboxylate
Standard InChI InChI=1S/C21H31N3O3/c1-5-26-15-14-24-18-9-7-6-8-17(18)22-19(24)16-10-12-23(13-11-16)20(25)27-21(2,3)4/h6-9,16H,5,10-15H2,1-4H3
SMILES CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structure

tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate is a complex organic molecule characterized by its distinctive structural components and specific chemical identifiers. The compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and pharmaceutical applications. Its structure incorporates several key moieties that contribute to its chemical behavior and potential biological interactions.

Chemical Identifiers

The compound is unambiguously identified through several standard chemical identifiers that facilitate its recognition in scientific and regulatory contexts. These identifiers ensure proper classification and tracking of the substance in research, development, and quality control processes.

IdentifierValue
CAS Number1181267-36-6
Molecular FormulaC21H31N3O3
Molecular Weight373.49 g/mol
MDL NumberMFCD26960659

The compound is also known by several synonyms in the scientific literature and commercial contexts, including Bilastine Boc Impurity, N-Boc 1-(2-Ethyoxyethyl)-2-(4-piperidinyl)-1H-benzimidazole, and 4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester .

Structural Features

The structural composition of this compound reveals several significant features that determine its physical properties and chemical reactivity. The molecule contains a central benzimidazole ring system, which is a bicyclic compound consisting of a benzene ring fused to an imidazole ring. This benzimidazole core is substituted at the 2-position with a piperidine ring, while the nitrogen at position 1 of the benzimidazole is connected to a 2-ethoxyethyl group .

The piperidine ring, in turn, bears a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom, forming a carbamate functional group. The presence of the Boc group is particularly notable as it represents a common protecting group in organic synthesis that can be selectively removed under acidic conditions, suggesting potential relevance in synthetic pathways .

Physical and Chemical Properties

The physical and chemical properties of tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate provide crucial information for understanding its behavior in various environments and applications. These properties influence aspects such as handling requirements, stability considerations, and analytical detection methods.

Thermodynamic Properties

The compound exhibits specific thermodynamic properties that have been computationally predicted based on its structure:

PropertyValueMethod
Boiling Point521.7 ± 45.0 °CPredicted
Density1.15 ± 0.1 g/cm³Predicted
pKa5.31 ± 0.10Predicted

The exceptionally high boiling point predicted for this compound (521.7°C) reflects its relatively high molecular weight and the presence of multiple functional groups capable of intermolecular interactions . This high boiling point indicates that the compound would be non-volatile under standard laboratory conditions.

Solubility and Partition Behavior

The compound likely exhibits limited water solubility due to its substantial hydrophobic regions, although the polar functional groups might confer some degree of aqueous solubility. This balance between hydrophobic and hydrophilic properties may result in an intermediate partition coefficient, suggesting potential relevance for drug-like compounds that need to cross biological membranes.

Pharmaceutical Relevance

tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate holds significant importance in the pharmaceutical sector, particularly in relation to the antihistamine drug Bilastine. Understanding this relationship is essential for pharmaceutical quality control and regulatory compliance.

Relationship to Bilastine

The compound is specifically identified as an impurity of Bilastine (B385000), a novel, non-sedating H1-antihistamine developed for the symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria . In pharmaceutical terminology, the compound is sometimes referred to as "Bilastine ITS-1" or "Bilastine Impurity 2," indicating its recognition as a known impurity in the synthesis or formulation of Bilastine .

Bilastine itself is a second-generation antihistamine that has gained clinical importance for its efficacy in treating allergic conditions without causing significant sedation. The structural similarity between Bilastine and the compound suggests that the latter may arise as an intermediate or by-product during the synthetic pathway to produce Bilastine.

Pharmaceutical Quality Control Significance

The presence of impurities in pharmaceutical products is strictly regulated due to potential impacts on safety, efficacy, and stability. Regulatory agencies such as the FDA and EMA set specific limits for known impurities in drug substances and products. Therefore, the identification, quantification, and control of tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate as a Bilastine impurity is critical for pharmaceutical manufacturers.

The development of analytical methods for detecting and quantifying this impurity, as mentioned in the research by Katta et al., demonstrates the pharmaceutical industry's commitment to ensuring the quality and safety of Bilastine formulations . These methods enable manufacturers to monitor and control the levels of this impurity throughout the production process and in the final product.

Analytical Methodology

The accurate detection and quantification of tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate requires sophisticated analytical methods, particularly when analyzing it as an impurity in pharmaceutical formulations. Research in this area has focused on developing reliable and sensitive analytical techniques.

UPLC Method Development

A significant contribution to the analytical methodology for this compound comes from the research conducted by Katta et al., who developed and validated a stability-indicating Ultra Performance Liquid Chromatography (UPLC) method for Bilastine and its impurities . This method provides a robust approach for the quantitative determination of impurities in Bilastine formulations.

The UPLC method utilized an Acquity UPLC CSH Phenyl-hexyl column (2.1 mm × 150 mm, 1.7 μm) with a gradient mobile phase consisting of 0.05% trifluoroacetic acid (TFA) in water and 0.05% TFA in acetonitrile. The method operated at a flow rate of 0.10 ml/min with the column temperature maintained at 25°C and UV detection at 275 nm .

This analytical approach offers several advantages for detecting the compound, including:

  • High sensitivity and specificity for the target compound

  • Rapid analysis times characteristic of UPLC methods

  • Ability to separate the compound from other structurally related impurities

  • Compatibility with stability-indicating assessments to evaluate degradation pathways

Supplier ReferenceQuantityPrice (where available)
IN-DA008ZUE1g44.00 €
4Z-B-1745mg to 100mgPrice upon inquiry
10-F0543571g to 5gPrice upon inquiry

While the primary application of tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate appears to be as a reference standard for the identification and quantification of Bilastine impurities, the compound may have additional applications in research contexts:

  • As a synthetic intermediate in medicinal chemistry explorations

  • For structure-activity relationship studies of benzimidazole derivatives

  • In the development and validation of analytical methods for pharmaceutical quality control

  • Potentially as a starting point for the development of novel bioactive compounds based on the benzimidazole scaffold

The benzimidazole core present in this compound is known for its diverse biological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties. This structural feature enhances the potential value of the compound beyond its immediate role as a Bilastine impurity.

Structural Relationships and Chemical Classification

tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate belongs to several chemical classes that help contextualize its properties and potential behaviors. Understanding these classifications provides insights into its chemical reactivity and biological relevance.

Functional Group Analysis

The compound contains several key functional groups that define its chemical behavior:

  • Benzimidazole heterocycle - contributes to potential biological activities and serves as a common scaffold in medicinal chemistry

  • Carbamate group (N-Boc) - provides protection for the piperidine nitrogen and can be selectively cleaved under acidic conditions

  • Piperidine ring - a six-membered saturated heterocycle commonly found in bioactive compounds

  • Ethoxy ethyl side chain - contributes to the compound's lipophilicity and may influence membrane permeability in biological systems

These functional groups are classified in chemical databases and compound libraries, facilitating the identification of this compound in various research contexts. According to search result , the compound may be categorized under multiple chemical classes:

  • Ethers

  • Tertiary Amines

  • 5-membered Heterocycles

  • 6-membered Heterocycles

  • Piperidines

  • Benzimidazoles

  • Benzimidazole and Imidazole Derivatives

  • Esters and Derivatives

Relationship to Similar Compounds

The search results identify a structurally related compound: tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (CAS: 953071-73-3). This compound differs from our target molecule by the absence of the 2-ethoxyethyl group on the benzimidazole nitrogen . This structural relationship suggests a possible synthetic pathway in which the 2-ethoxyethyl group is introduced as a modification of the more basic benzimidazole structure.

The relationship between these compounds may be significant in understanding the synthetic route to Bilastine and the origin of specific impurities in the manufacturing process. The compound without the 2-ethoxyethyl group is also identified as a Bilastine impurity, suggesting that both compounds may arise from related synthetic pathways or transformations during the production of Bilastine.

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